molecular formula C19H27ClN4O B2619925 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride CAS No. 1190017-33-4

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

Cat. No. B2619925
CAS RN: 1190017-33-4
M. Wt: 362.9
InChI Key: CDYQUQJAHSDJND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is a chemical compound that is commonly used in scientific research. It is a type of hydrochloride salt that is synthesized through a specific method. This compound has been found to have a variety of biochemical and physiological effects, making it useful for a wide range of research applications.

Mechanism of Action

The mechanism of action of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride is not fully understood. However, it has been found to have an effect on the dopamine system, which is involved in addiction and reward.
This compound has also been found to have an effect on the GABA system, which is involved in anxiety and depression.
Biochemical and Physiological Effects
1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride has a variety of biochemical and physiological effects. It has been found to increase dopamine release in the brain, which can lead to increased feelings of reward and pleasure.
This compound has also been found to increase GABA release in the brain, which can lead to decreased feelings of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride in lab experiments is its ability to increase dopamine release in the brain. This can be useful in studying addiction and reward.
However, one limitation of using this compound is its potential for toxicity. It is important to use this compound in appropriate doses and to monitor for any potential side effects.

Future Directions

There are several future directions for research involving 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride. One area of interest is its potential use in the treatment of addiction and withdrawal.
Another area of interest is its potential use in the treatment of anxiety and depression. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic uses.

Synthesis Methods

The synthesis of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride involves several steps. The first step is the reaction of 1-ethyl-1H-imidazole with piperazine in the presence of a catalyst. This results in the formation of 1-ethyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine.
The next step involves the reaction of 1-ethyl-4-(1-ethyl-1H-imidazol-2-yl)piperazine with 4-chlorobutyryl chloride in the presence of a base. This results in the formation of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-chlorobutan-1-one.
Finally, the 4-chlorobutan-1-one is reacted with phenylmagnesium bromide in the presence of a catalyst. This results in the formation of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride.

Scientific Research Applications

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride has a variety of scientific research applications. It has been found to be useful in the study of the central nervous system, particularly in the areas of anxiety and depression.
This compound has also been used in the study of drug addiction and withdrawal. It has been found to have an effect on the dopamine system, which is involved in addiction and reward.

properties

IUPAC Name

1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O.ClH/c1-2-21-12-11-20-19(21)23-15-13-22(14-16-23)18(24)10-6-9-17-7-4-3-5-8-17;/h3-5,7-8,11-12H,2,6,9-10,13-16H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYQUQJAHSDJND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1N2CCN(CC2)C(=O)CCCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-4-phenylbutan-1-one hydrochloride

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